3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate thioamides and hydrazines under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .
Scientific Research Applications
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: Another thiazole derivative with similar biological activities.
2,4-dimethyl-1,3-thiazol-5-yl)methanol: A related compound with different functional groups and applications.
Uniqueness
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-4-8(15-5(2)10-4)6-3-7(9(13)14)12-11-6/h3H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
WSSQCKWHLRBBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)O |
Origin of Product |
United States |
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